molecular formula C15H12N2O4S B3449765 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1??,2-BENZOTHIAZOLE-1,1-DIONE

3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1??,2-BENZOTHIAZOLE-1,1-DIONE

Cat. No.: B3449765
M. Wt: 316.3 g/mol
InChI Key: YDINIWLGSWGMEV-UHFFFAOYSA-N
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Description

3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1??,2-BENZOTHIAZOLE-1,1-DIONE is a complex organic compound that features a benzodioxin ring fused with a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1??,2-BENZOTHIAZOLE-1,1-DIONE typically involves the nucleophilic attack of the nitrogen atom in 2,3-dihydro-1,4-benzodioxin-6-amine on an electrophilic sulfur atom in benzenesulfonyl chloride. This reaction is carried out in an aqueous sodium carbonate solution at a pH of 10 under stirring at room temperature . The resulting sulfonamide is then precipitated by adding a few drops of aqueous hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1??,2-BENZOTHIAZOLE-1,1-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in various substituted benzodioxin or benzothiazole derivatives.

Scientific Research Applications

3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1??,2-BENZOTHIAZOLE-1,1-DIONE has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1??,2-BENZOTHIAZOLE-1,1-DIONE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1??,2-BENZOTHIAZOLE-1,1-DIONE apart is its unique combination of benzodioxin and benzothiazole rings, which may confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c18-22(19)14-4-2-1-3-11(14)15(17-22)16-10-5-6-12-13(9-10)21-8-7-20-12/h1-6,9H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDINIWLGSWGMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1??,2-BENZOTHIAZOLE-1,1-DIONE
Reactant of Route 2
Reactant of Route 2
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1??,2-BENZOTHIAZOLE-1,1-DIONE
Reactant of Route 3
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1??,2-BENZOTHIAZOLE-1,1-DIONE
Reactant of Route 4
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1??,2-BENZOTHIAZOLE-1,1-DIONE
Reactant of Route 5
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1??,2-BENZOTHIAZOLE-1,1-DIONE
Reactant of Route 6
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1??,2-BENZOTHIAZOLE-1,1-DIONE

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